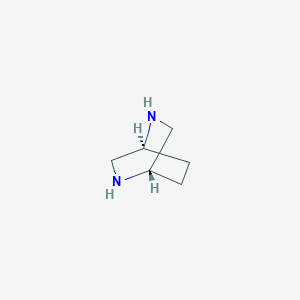
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” is a chemical compound that is part of the piperazine family . It is a chiral and conformationally fixed piperazine analogue . It has been used in the synthesis of quinolone carboxylic acids as potential antibacterials .
Synthesis Analysis
The synthesis of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” starts from N-Cbz-glycine succinimide ester and L-homoserine lactone . The synthesis process involves the reduction of imidoester to the corresponding amines . The reduction reaction is worked up with a minimum amount of water due to the water solubility of piperazine-type bases .Molecular Structure Analysis
The molecular formula of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” is C6H12N2 . Its molecular weight is 112.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1S,4S)-2,5-Diazabicyclo(2.2.2)octane” include the reaction of N-Cbz-Glycinsuccinimidester with L-homoserinelactone . The reduction of imidoester to the corresponding amines is also a key step in the synthesis .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis : DABCO is a solid catalyst used in various organic transformations due to its high reactivity, eco-friendliness, non-toxicity, and ability to deliver products with excellent yields and selectivity (Baghernejad, 2010).
Synthesis Processes and Side Products : Research on the synthesis of DABCO over zeolite ZSM-5 identified various side products, such as alkylpyrazines and alkylpiperazines, and proposed chemical mechanisms for their formation (Jiří Trejbal et al., 2007).
Ultrasound-Accelerated Synthesis : DABCO has been utilized as an efficient catalyst under ultrasound irradiation conditions for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, demonstrating rapid reaction under mild conditions (D. Azarifar et al., 2013).
Oxidation of Alcohols : It has been used as an oxidant for converting alcohols into carbonyl compounds under microwave irradiation, showing its ability to be reused several times (M. Tajbakhsh & S. Habibzadeh, 2006).
Halogenation/Esterification of Alkenes : DABCO acts as a Lewis base and organocatalyst in the chlorination of alkenes, leading to the formation of functionalized trans-chloro esters and brominated analogs (L. S. Pimenta et al., 2017).
Decarboxylative Acylation : DABCO facilitates decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, producing α-keto and α,β-unsaturated amides or esters (Jun-Rong Zhang et al., 2017).
Ionic Liquid Preparation : A DABCO-based acidic ionic liquid was developed for promoting the synthesis of biologically active compounds used in the pharmaceutical industry (F. Shirini et al., 2017).
Synthesis in Aqueous Media : DABCO catalyzes one-pot, three-component condensation reactions in aqueous ethanol at room temperature, highlighting its role in efficient and less toxic chemical processes (J. Azizian et al., 2012).
Versatile Catalytic Properties : Its utility in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions was extensively reviewed, showing its wide applicability in synthetic chemistry (Dmitry I. Bugaenko et al., 2020).
Site-Selective Fluorination : DABCO salts have been effective for the fluorination of various organic substrates, showcasing its versatility in creating electrophilic reagents (G. Lal, 1993).
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid](/img/no-structure.png)